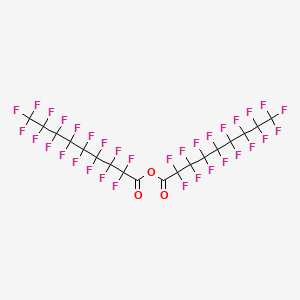

Perfluorononanoic anhydride

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F34O3/c19-3(20,5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)15(43,44)17(47,48)49)1(53)55-2(54)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(41,42)16(45,46)18(50,51)52 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIXEKBUKKRQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18F34O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Perfluorononanoic Anhydride

Established and Emerging Synthetic Routes for Perfluorononanoic Anhydride (B1165640)

The synthesis of carboxylic acid anhydrides can be achieved through several chemical pathways. These routes, applicable to perfluorononanoic anhydride, range from classical dehydration techniques to modern electrochemical methods.

A fundamental method for synthesizing acid anhydrides involves the direct dehydration of the corresponding carboxylic acids. wikipedia.org This process requires the removal of one molecule of water from two molecules of the carboxylic acid. For perfluorononanoic acid, this can be accomplished using potent dehydrating agents. While specific literature detailing this transformation for perfluorononanoic acid is not abundant, the general principle involves reagents such as phosphorus pentoxide (P₄O₁₀) or the use of another acid anhydride, like acetic anhydride, in excess to drive the equilibrium toward the product. wikipedia.org The hydrolysis of this compound readily yields perfluorononanoic acid, indicating the reversibility of this reaction. miljodirektoratet.no

A more controlled and common laboratory-scale synthesis of anhydrides proceeds via the corresponding acyl halide. This two-step process begins with the conversion of perfluorononanoic acid into its more reactive acyl chloride derivative, perfluorononanoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂). umich.edu

In the second step, the synthesized perfluorononanoyl chloride is reacted with a salt of the parent acid, such as sodium perfluorononanoate. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This nucleophilic acyl substitution reaction results in the formation of this compound and a salt byproduct (e.g., sodium chloride). This method is generally effective for producing both symmetrical and unsymmetrical anhydrides. wikipedia.org

Recent advancements in electrosynthesis have introduced a novel and sustainable route to carboxylic anhydrides from their parent acids. chemistryviews.orgnih.gov This method avoids the use of stoichiometric dehydrating agents and the formation of associated waste products. d-nb.info The process involves the non-decarboxylative electrolysis of the carboxylic acid in an undivided cell. nih.gov

For a typical setup, inexpensive and robust electrode materials such as graphite (B72142) for the anode and stainless steel for the cathode are used. chemistryviews.orgd-nb.info The electrolysis is conducted in a solvent like acetonitrile (B52724) with a supporting electrolyte, where thiocyanates have been found to be particularly effective. nih.govd-nb.info This electrochemical approach represents a green alternative to traditional methods, operating under mild conditions and preserving all carbon atoms from the starting material in a redox-neutral transformation. nih.gov Given its broad substrate scope and tolerance for halogen atoms, this pathway is a promising emerging route for the synthesis of this compound. chemistryviews.org

Table 1: Comparative Overview of Synthetic Routes for this compound

| Synthetic Route | Key Reagents/Components | General Conditions | Key Characteristics |

|---|---|---|---|

| Direct Dehydration | Perfluorononanoic acid, strong dehydrating agent (e.g., P₄O₁₀, acetic anhydride) | Heat may be required | Classical method; can require harsh reagents. wikipedia.org |

| From Acyl Halide | Perfluorononanoic acid, thionyl chloride, sodium perfluorononanoate | Two-step process, generally mild conditions | Controlled, high-yield laboratory method. wikipedia.orgumich.edu |

| Electrochemical Synthesis | Perfluorononanoic acid, graphite anode, stainless steel cathode, KSCN, acetonitrile | Electrolysis, constant current | Emerging green method; avoids chemical reagents. chemistryviews.orgnih.govd-nb.info |

Mechanistic Considerations in this compound Formation

The mechanism of anhydride formation is dictated by the synthetic route employed.

Via Dehydration: The reaction likely proceeds by the activation of one carboxylic acid molecule by the dehydrating agent, making its carbonyl carbon more electrophilic. A second molecule of perfluorononanoic acid then acts as a nucleophile, attacking the activated carbonyl group. Subsequent elimination of a water molecule (facilitated by the dehydrating agent) yields the anhydride.

Via Acyl Halide: This pathway follows a classic nucleophilic acyl substitution mechanism. The perfluorononanoate anion, a strong nucleophile, attacks the highly electrophilic carbonyl carbon of perfluorononanoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as the leaving group to give the final anhydride product.

Via Electrochemical Synthesis: The electrochemical route is a conceptually new, non-decarboxylative process. d-nb.info It is proposed to occur via anodic oxidation of the carboxylate to form an acyloxyl radical, which, instead of decarboxylating (as in the Kolbe electrolysis), combines with another carboxylate or carboxylic acid molecule in a process facilitated by the specific electrode surface and supporting electrolyte, leading to the anhydride without loss of carbon atoms. nih.gov

Strategies for Chemical Derivatization Involving this compound as a Reagent

This compound is a potent acylating agent, used to introduce the perfluorononanoyl group (C₈F₁₇CO-) onto various nucleophilic substrates. Its reactivity is analogous to other perfluorinated anhydrides, such as perfluoropropionic anhydride, which are used as derivatizing agents in analytical chemistry. chemicalbook.comsigmaaldrich.com

The primary reactions involving this compound are acylations of alcohols and amines. wikipedia.org

Reaction with Alcohols: Alcohols react with this compound to form perfluorononanoate esters and one equivalent of perfluorononanoic acid. This reaction is a common method for synthesizing fluorinated esters.

Reaction with Amines: Primary and secondary amines react readily with the anhydride to produce perfluorononanoamides, with perfluorononanoic acid as a byproduct. libretexts.org

The reactivity of the anhydride in these derivatization reactions can be significantly enhanced by using a catalytic amount of a nucleophilic base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The catalyst first attacks the anhydride to form a highly reactive acylated pyridinium (B92312) intermediate, which is then more susceptible to attack by the alcohol or amine nucleophile. wikipedia.org This catalytic approach allows for acylation under milder conditions and with a broader range of substrates.

Table 2: General Derivatization Reactions using this compound

| Nucleophile Class | Substrate Example | Product Class | Byproduct |

|---|---|---|---|

| Alcohols | R-OH | Perfluorononanoate Ester (C₈F₁₇COOR) | Perfluorononanoic Acid |

| Primary Amines | R-NH₂ | N-substituted Perfluorononanoamide (C₈F₁₇CONHR) | Perfluorononanoic Acid |

| Secondary Amines | R₂-NH | N,N-disubstituted Perfluorononanoamide (C₈F₁₇CONR₂) | Perfluorononanoic Acid |

Table 3: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-dimethylaminopyridine (DMAP) |

| Acetic anhydride |

| Acetonitrile |

| Perfluorononanoamides |

| Perfluorononanoate Esters |

| Perfluorononanoic acid (PFNA) |

| This compound |

| Perfluorononanoyl chloride |

| Perfluoropropionic anhydride |

| Phosphorus pentoxide |

| Pyridine |

| Sodium chloride |

| Sodium perfluorononanoate |

Chemical Reactivity and Reaction Mechanisms of Perfluorononanoic Anhydride

Hydrolytic Pathways and Kinetics of Perfluorononanoic Anhydride (B1165640)

In the presence of an acid catalyst, the hydrolysis of an anhydride is initiated by the protonation of one of the carbonyl oxygen atoms. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of a carboxylic acid molecule to yield the protonated form of the second carboxylic acid, which then deprotonates to give the final product.

The proposed mechanism for the acid-catalyzed hydrolysis of perfluorononanoic anhydride is as follows:

Protonation of the carbonyl oxygen: A proton from the acidic medium protonates one of the carbonyl oxygens of the anhydride.

Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to the leaving group.

Elimination of the leaving group: The tetrahedral intermediate collapses, leading to the formation of one molecule of perfluorononanoic acid and a protonated perfluorononanoic acid molecule.

Deprotonation: The protonated perfluorononanoic acid is deprotonated by a water molecule to yield the second molecule of perfluorononanoic acid and regenerate the acid catalyst.

The strong electron-withdrawing nature of the perfluorononyl group is expected to increase the reactivity of the anhydride towards hydrolysis compared to its non-fluorinated counterpart.

Under basic conditions, the hydrolysis of an anhydride is initiated by the attack of a strong nucleophile, the hydroxide (B78521) ion, on one of the carbonyl carbons. viu.ca This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate anion and a carboxylic acid. The carboxylic acid is subsequently deprotonated by the basic medium.

The proposed mechanism for the base-catalyzed hydrolysis of this compound is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks one of the carbonyl carbons of the anhydride.

Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.

Elimination of the leaving group: The intermediate collapses, eliminating a perfluorononanoate anion.

Deprotonation: The newly formed perfluorononanoic acid is deprotonated by a hydroxide ion to form a second perfluorononanoate anion and a water molecule.

The rate of base-catalyzed hydrolysis is generally faster than that of acid-catalyzed or neutral hydrolysis due to the stronger nucleophilicity of the hydroxide ion.

In neutral water, the hydrolysis of acid anhydrides proceeds, albeit at a slower rate compared to catalyzed reactions. libretexts.org The reaction is initiated by the nucleophilic attack of a water molecule on a carbonyl carbon. While specific kinetic data for the neutral hydrolysis of this compound is not available, studies on other anhydrides indicate that the reaction is generally first-order with respect to the anhydride concentration.

Rate = (kA[H+] + kN + kB[OH-]) * [Anhydride]

Table 1: General Factors Influencing the Rate of Anhydride Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases in both acidic and basic conditions | Catalysis by H+ and OH- ions. |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |

| Electron-withdrawing groups on the acyl chain | Increases rate | Enhances the electrophilicity of the carbonyl carbons. |

| Steric hindrance around the carbonyl group | Decreases rate | Hinders the approach of the nucleophile. |

This table presents general trends in anhydride reactivity and is not based on specific data for this compound.

Reactions with Nucleophilic Reagents

This compound is a potent acylating agent, readily reacting with various nucleophiles such as alcohols and amines to form esters and amides, respectively. These reactions are fundamental in organic synthesis for the introduction of the perfluorononanoyl group into other molecules.

The reaction of this compound with an alcohol, known as alcoholysis, yields a perfluorononanoic acid ester and a molecule of perfluorononanoic acid. libretexts.org This reaction is a common method for the synthesis of perfluorinated esters. The reaction can be catalyzed by an acid or a base, such as pyridine (B92270). libretexts.org

The general mechanism for the alcoholysis of an acid anhydride involves the nucleophilic attack of the alcohol on one of the carbonyl carbons, leading to a tetrahedral intermediate which then collapses to form the ester and a carboxylic acid.

The presence of the electron-withdrawing perfluorononyl groups in this compound makes the carbonyl carbons highly electrophilic, facilitating the reaction with alcohols, which are generally weak nucleophiles.

Aminolysis, the reaction of an anhydride with ammonia (B1221849) or a primary or secondary amine, results in the formation of an amide and a carboxylate salt. libretexts.org This reaction is typically rapid and does not require a catalyst. Two equivalents of the amine are generally required: one to act as the nucleophile and the second to neutralize the carboxylic acid byproduct. libretexts.org

The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of the anhydride to form a tetrahedral intermediate. This intermediate then collapses, eliminating a carboxylate anion as the leaving group and forming a protonated amide. A second molecule of the amine then deprotonates the amide to yield the final product.

The high reactivity of this compound makes it an effective reagent for the synthesis of perfluorononanamides.

Table 2: Summary of Reactions of this compound with Nucleophiles

| Nucleophile | Reagent Type | Product(s) |

| Water (H₂O) | Hydrolysis | Perfluorononanoic acid |

| Alcohol (R-OH) | Alcoholysis | Perfluorononanoic acid ester, Perfluorononanoic acid |

| Ammonia (NH₃) | Aminolysis | Perfluorononanamide, Ammonium (B1175870) perfluorononanoate |

| Primary Amine (R-NH₂) | Aminolysis | N-substituted perfluorononanamide, Alkylammonium perfluorononanoate |

| Secondary Amine (R₂NH) | Aminolysis | N,N-disubstituted perfluorononanamide, Dialkylammonium perfluorononanoate |

This table illustrates the expected products from the reaction of this compound with common nucleophiles based on the general reactivity of acid anhydrides.

Reactions with Other Heteroatom Nucleophiles

While reactions with oxygen and nitrogen nucleophiles are common for anhydrides, the reactivity of this compound with other heteroatom nucleophiles, such as those containing sulfur, phosphorus, or selenium, is less documented. However, based on the established principles of acyl substitution reactions, we can infer its behavior. The high electrophilicity of the carbonyl carbon in this compound suggests it will readily react with soft nucleophiles like thiols and phosphines.

Sulfur Nucleophiles: The reaction of anhydrides with thiols is a well-established method for the synthesis of thioesters. In the case of this compound, the reaction with a thiol (R-SH) is expected to proceed via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a perfluorononanoate anion as the leaving group would yield the corresponding S-alkyl or S-aryl perfluorononanthioate and perfluorononanoic acid. The general mechanism is outlined below:

Step 1: Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the this compound.

Step 2: Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge on the carbonyl oxygen.

Step 3: Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and leading to the departure of the perfluorononanoate leaving group.

Step 4: Deprotonation: A base, which could be another thiol molecule or a non-nucleophilic base added to the reaction, deprotonates the resulting thioester to yield the final product.

The high reactivity of this compound would likely drive this reaction to completion, especially in the presence of a suitable base to neutralize the perfluorononanoic acid byproduct.

Phosphorus Nucleophiles: Phosphines, particularly trialkyl and triaryl phosphines, are excellent nucleophiles and are known to react with anhydrides. The reaction of this compound with a phosphine (B1218219) (R₃P) would likely lead to the formation of an acylphosphonium salt. This reaction would proceed through the nucleophilic attack of the phosphorus atom on a carbonyl carbon of the anhydride. The resulting acylphosphonium salt would be a highly reactive intermediate, which could be further utilized in various synthetic transformations.

Selenium Nucleophiles: The reactivity of anhydrides with selenium nucleophiles is not as extensively studied. However, it is plausible that organoselenium compounds, such as selenols (R-SeH), could react with this compound in a manner analogous to thiols to form selenoesters. The reaction would likely require activation or specific reaction conditions due to the generally lower nucleophilicity of selenium compared to sulfur. Mechanochemical methods have been shown to facilitate the synthesis of organoselenium compounds, and such an approach could potentially be applied to the reaction of elemental selenium with this compound in the presence of a reducing agent and an organic halide nih.gov.

Electrophilic Reactions and Associated Transformation Pathways

As a highly electron-deficient molecule, this compound is not expected to readily participate in electrophilic substitution reactions where it acts as the nucleophile. Instead, its primary role in electrophilic reactions is that of a powerful acylating agent, particularly in Friedel-Crafts acylation reactions.

In a Friedel-Crafts acylation, this compound can be activated by a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This acylium ion can then be attacked by an aromatic ring to form a perfluorononoyl-substituted aromatic ketone. The strong electron-withdrawing effect of the perfluorononyl group deactivates the resulting ketone towards further acylation, thus preventing polysubstitution, which can be a significant side reaction in Friedel-Crafts alkylations organic-chemistry.orgbyjus.com.

The general mechanism for the Friedel-Crafts acylation using this compound is as follows:

Formation of the Acylium Ion: The oxygen atom of one of the carbonyl groups in this compound coordinates with the Lewis acid (e.g., AlCl₃). This coordination weakens the C-O-C bond, leading to its cleavage and the formation of a resonance-stabilized perfluorononoyl acylium ion and a complex of the Lewis acid with the perfluorononanoate anion.

Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically the Lewis acid-carboxylate complex, removes a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final aryl perfluorononyl ketone product, along with the regenerated Lewis acid and perfluorononanoic acid.

The use of perfluoroalkanoic anhydrides in combination with strong Brønsted acids has also been reported for Friedel-Crafts-type acylation reactions semanticscholar.org.

Investigations into Oxidative and Reductive Degradation Mechanisms

The environmental persistence of per- and polyfluoroalkyl substances (PFAS) has led to extensive research into their degradation mechanisms. While specific studies on the oxidative and reductive degradation of this compound are scarce, the degradation of perfluorononanoic acid (PFNA), its hydrolysis product, provides significant insights into the stability and breakdown of the perfluorononyl chain.

Oxidative Degradation: The perfluorinated alkyl chain is highly resistant to oxidative degradation due to the strength of the C-F bonds. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are generally required to initiate degradation. For perfluorinated carboxylic acids (PFCAs) like PFNA, the primary point of oxidative attack is the carboxylate head group.

A proposed mechanism for the photocatalytic degradation of PFOA (a close analog of PFNA) involves the following steps nih.govdaneshyari.com:

Generation of a Perfluoroalkyl Radical: The carboxylate group undergoes a one-electron oxidation to form a perfluoroalkyl carboxyl radical, which then rapidly decarboxylates to produce a perfluoroalkyl radical (C₈F₁₇• for PFNA).

Reaction with Oxidizing Species: The perfluoroalkyl radical can react with hydroxyl radicals or water to form an unstable perfluoroalcohol (C₈F₁₇OH).

HF Elimination and Hydrolysis: The perfluoroalcohol readily eliminates hydrogen fluoride (B91410) (HF) to form a perfluoroacyl fluoride (C₇F₁₅COF). This acyl fluoride is then hydrolyzed to a shorter-chain PFCA (in this case, perfluorooctanoic acid, PFOA).

This process can repeat, leading to the stepwise shortening of the perfluoroalkyl chain.

Reductive Degradation: Reductive degradation pathways for PFCAs have also been investigated. These methods often involve the generation of hydrated electrons (e⁻aq), which are powerful reducing agents. The reaction of hydrated electrons with PFCAs can lead to defluorination through the cleavage of C-F bonds.

Studies on the reductive degradation of PFOA have shown that hydrated electrons can be generated through UV irradiation of sulfite (B76179) solutions nih.govelsevierpure.com. The proposed degradation mechanisms include nih.gov:

H/F Exchange: A fluoride ion is replaced by a hydrogen atom.

Carbon-Carbon Bond Cleavage: This can lead to the formation of shorter-chain PFCAs.

Formation of Unsaturated Compounds: Defluorination can lead to the formation of carbon-carbon double bonds.

Thermal Degradation: Theoretical studies on the thermal decomposition of PFCAs, including perfluorononanoic acid, suggest a mechanism involving the elimination of HF from the carboxylic acid head group to form a perfluorinated α-lactone intermediate. This intermediate is unstable and rapidly decomposes to a perfluoroacyl fluoride and carbon monoxide, effectively shortening the carbon chain by one unit rsc.orgresearchgate.netcdu.edu.au. In the presence of water, the perfluoroacyl fluoride can hydrolyze back to a shorter-chain PFCA, allowing for a cyclic degradation process that can lead to complete mineralization rsc.orgresearchgate.net.

The following table summarizes the key degradation pathways for perfluorinated carboxylic acids, which are relevant to the degradation of this compound following hydrolysis.

| Degradation Method | Key Reactive Species | Primary Mechanism | Products |

| Oxidative Degradation | Hydroxyl Radicals (•OH) | Decarboxylation followed by reaction with •OH | Shorter-chain PFCAs, HF, CO₂ |

| Reductive Degradation | Hydrated Electrons (e⁻aq) | C-F bond cleavage, C-C bond cleavage | Shorter-chain PFCAs, H/F exchange products, fluoride ions |

| Thermal Degradation | Heat | HF elimination, α-lactone formation | Shorter-chain PFCAs, perfluoroacyl fluorides, HF, CO |

Applications in Organic Synthesis and Advanced Materials Chemistry

Role as a Perfluorononanoyl Transfer Agent in Organic Synthesis

Perfluorononanoic anhydride (B1165640) is an effective agent for the transfer of the perfluorononanoyl moiety, C8F17CO-, to a range of substrates. This reactivity is analogous to that of other acid anhydrides, which are well-established acylating agents in organic chemistry. The primary mechanism involves nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This process results in the formation of a new acylated product and a molecule of perfluorononanoic acid as a byproduct.

The primary application of perfluorononanoic anhydride as a transfer agent is in the acylation of nucleophilic functional groups, such as hydroxyl and amino groups. This reaction allows for the covalent attachment of the highly fluorinated perfluorononanoyl chain onto various organic molecules.

The reaction with alcohols (alcoholysis) yields perfluorononanoate esters, while the reaction with primary or secondary amines (aminolysis) produces perfluorononanamides. These reactions are fundamental in modifying the properties of the substrate molecules. For instance, the introduction of a perfluorononanoyl group can significantly increase the hydrophobicity and lipophobicity of a molecule, a desirable characteristic in the design of specialized surfactants and surface coatings.

A notable example of this application is the modification of polymers. In one study, a perfluorinated anhydride was used to modify poly(amidoamine) dendrons. acs.org This post-modification step introduces perfluoroalkyl chains onto the polymer structure, which can influence its physicochemical properties and its interactions in biological or material systems.

Table 1: Examples of Perfluorononanoyl Transfer Reactions

| Nucleophile | Substrate Class | Product | Key Feature of Product |

| R-OH | Alcohols | R-O-CO-C8F17 | Perfluorononanoate Ester |

| R-NH2 | Primary Amines | R-NH-CO-C8F17 | N-substituted Perfluorononanamide |

| R2-NH | Secondary Amines | R2-N-CO-C8F17 | N,N-disubstituted Perfluorononanamide |

| Polymer-NH2 | Polymeric Amines | Polymer-NH-CO-C8F17 | Fluorine-functionalized Polymer |

While this compound is a potent acylating agent, its specific application in the total synthesis of complex natural products or pharmaceuticals is not extensively documented in publicly available literature. General acylation methods using various anhydrides are common in complex synthesis; however, the use of a highly fluorinated anhydride like this compound would be reserved for instances where the introduction of a perfluoroalkyl chain is a key strategic goal for the final molecule's properties.

Catalytic Applications Involving this compound

Based on available scientific literature, there is no significant evidence to suggest that this compound itself is used as a catalyst in chemical reactions. While some derivatives of perfluorinated carboxylic acids have been shown to exhibit catalytic activity in specific reactions, such as the curing of epoxy resins by N-containing derivatives of perfluoropentanoic acid, this catalytic role does not extend to the anhydride form. researchgate.netresearchgate.net The primary role of this compound in chemical synthesis is that of a reagent for acylation, rather than a catalyst.

Precursor Chemistry for Advanced Materials and Polymers

This compound serves as a precursor in the synthesis and modification of various advanced materials, particularly fluorinated polymers and surfaces. The incorporation of the perfluorononanoyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Historically, the ammonium (B1175870) salt of perfluorononanoic acid (PFNA) has been utilized as a processing aid in the emulsion polymerization of fluoropolymers. nih.gov While not the anhydride itself, this highlights the importance of the perfluorononanoate structure in the polymer industry.

More directly, a patent describes the use of perfluorononanoic acid or its anhydride in the preparation of fluorine-modified epoxy acrylic resins. google.com In this process, an epoxy acrylic resin is first synthesized, and then an esterification reaction is carried out between the hydroxyl groups on the resin and this compound. This reaction grafts the fluorinated side groups onto the polymer backbone. google.com

Table 2: Use of this compound in Polymer Synthesis

| Polymer Type | Role of this compound | Resulting Polymer | Reference |

| Epoxy Acrylic Resin | Modifying Agent | Fluorine-modified Epoxy Acrylic Resin | google.com |

The introduction of perfluoroalkyl chains is a well-established method for creating surfaces with very low surface energy, leading to superhydrophobic and oleophobic properties. This compound can be used as a reagent for this purpose.

A key strategy for modifying surfaces is the chemical functionalization of materials that possess reactive groups, such as the hydroxyl groups on the surface of cellulose (B213188). aalto.fi While one study details the use of 2H,2H,3H,3H-perfluorononanoyl chloride for the esterification of cellulose nanocrystals to create superhydrophobic paper, the similar reactivity of acid anhydrides suggests that this compound could be used in a similar fashion. acs.org The reaction involves the esterification of the surface hydroxyl groups, covalently bonding the perfluoroalkyl chains to the material. aalto.fi

In a related application, perfluorononanoic acid has been grafted onto epoxy resins. researchgate.net During the curing process of the resin, the fluorinated chains migrate to the surface, creating a low-energy interface. researchgate.net A patent also explicitly mentions the use of this compound to generate an epoxy acrylic resin with fluorinated side groups, which would impart low surface energy characteristics to coatings made from this resin. google.com

Table 3: Research Findings on Surface Modification

| Material/Substrate | Modifying Agent | Observed Property Change | Application | Reference |

| Epoxy Acrylic Resin | This compound | Introduction of fluorinated side groups | UV-curable varnishes with low surface energy | google.com |

| Epoxy Resin | Perfluorononanoic Acid | Low adhesion properties (low free surface energy) | Low adhesion coatings | researchgate.net |

| Cellulose Nanocrystals | 2H,2H,3H,3H-Perfluorononanoyl Chloride* | Superhydrophobic surface | Superhydrophobic paper | acs.org |

*Note: The reactivity of acid chlorides is analogous to that of acid anhydrides for this type of surface modification.

Environmental Fate and Transformation Pathways

Abiotic Degradation Pathways of Perfluorononanoic Anhydride (B1165640) in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds by non-living environmental factors. For perfluorononanoic anhydride, these processes are key to its conversion in various environmental compartments.

Hydrolysis in Aqueous Environments

In aqueous environments, this compound readily undergoes hydrolysis. miljodirektoratet.noepa.gov This chemical reaction involves the interaction with water, leading to the cleavage of the anhydride bond and the subsequent formation of two molecules of perfluorononanoic acid (PFNA). miljodirektoratet.no This conversion is a significant pathway for the formation of PFNA in water bodies. epa.gov The general stability of the carbon-fluorine bond means that while the anhydride functional group is reactive, the resulting perfluorinated alkyl chains remain intact. nih.gov

Photolytic and Radiolytic Transformations

Photolysis, the breakdown of compounds by light, and radiolysis, degradation by ionizing radiation, are other potential abiotic transformation pathways. While specific studies on the photolysis of this compound are not abundant, research on analogous perfluoro-anhydrides, such as perfluoroacetic anhydride and perfluoropropionic anhydride, demonstrates that these compounds can be photolyzed. rsc.orgrsc.org This process can generate perfluoroalkyl radicals. rsc.org Radiolysis, which can be influenced by factors like pH and the presence of radical scavengers, can also contribute to the degradation of organic pollutants. researchgate.net The exposure of organic compounds to ionizing radiation can lead to the formation of various byproducts. researchgate.net

Atmospheric Chemical Reactions

In the atmosphere, anhydrides can act as electrophiles, reacting with nucleophiles present in atmospheric emissions, such as those from biomass burning. rsc.org These reactions can occur without sunlight and lead to the formation of stable products. rsc.org While direct research on the atmospheric reactions of this compound is limited, the atmospheric oxidation of other PFAS precursors, like fluorotelomer alcohols, is a known source of PFCAs, including PFNA. utoronto.caresearchgate.net This suggests that atmospheric processes could play a role in the transformation of this compound.

Biotic Degradation and Metabolic Transformation in Environmental Systems

Biotic degradation involves the breakdown of substances by living organisms, primarily microorganisms. The strong carbon-fluorine bonds in PFAS make them generally resistant to biodegradation. nih.govnih.gov

Microbial Degradation Processes

The microbial degradation of highly fluorinated compounds like this compound is considered to be a very slow process in nature. nih.govuu.se While some bacteria have shown the ability to degrade certain PFAS under controlled laboratory conditions, widespread and efficient microbial degradation in the environment is not considered a primary fate for these substances. uu.sebuffalo.eduresearchgate.net The end product of defluorination, fluoride (B91410), can also be toxic to microorganisms, further limiting biodegradation. nih.gov

Role as a Precursor in the Formation of Perfluorononanoic Acid (PFNA)

The most significant role of this compound in environmental systems is as a direct precursor to perfluorononanoic acid (PFNA). miljodirektoratet.noepa.gov As discussed, abiotic hydrolysis is a primary transformation pathway that leads to the formation of PFNA. miljodirektoratet.no PFNA itself is a persistent and bioaccumulative compound that has been detected in various environmental media and biota worldwide. nj.govwikipedia.org The transformation of precursor compounds like this compound is a key source of PFNA contamination in the environment. nj.gov

Table of Research Findings on this compound Degradation

| Degradation Pathway | Reactant(s) | Primary Product(s) | Environmental Matrix | Significance | Citations |

| Hydrolysis | Water | Perfluorononanoic acid (PFNA) | Aqueous | Major pathway for PFNA formation | miljodirektoratet.noepa.gov |

| Photolysis | Light | Perfluoroalkyl radicals, Carbon Monoxide, Carbon Dioxide | Atmospheric | Potential for atmospheric transformation | rsc.orgrsc.org |

| Atmospheric Reaction | Atmospheric Nucleophiles | Stable reaction products | Atmospheric | Potential for atmospheric transformation | rsc.org |

| Microbial Degradation | Microorganisms | Considered negligible | Soil, Water | Very slow to non-existent | nih.govuu.se |

Environmental Transport and Distribution Modeling of this compound and its Degradation Products

Modeling the environmental fate of this compound necessitates a primary focus on its principal and rapidly formed degradation product, perfluorononanoic acid (PFNA). Perfluoroalkyl anhydrides are known to be reactive and are expected to rapidly hydrolyze in aqueous environments to their corresponding carboxylic acids. industrialchemicals.gov.au This transformation is a critical first step in understanding the compound's environmental journey. Once formed, the environmental transport and distribution of PFNA are dictated by its specific physicochemical properties, which determine its partitioning between air, water, soil, and sediment.

The environmental mobility of PFNA is significant, as evidenced by its detection in various environmental compartments across the globe, including remote regions like the Arctic. This widespread distribution points to its capacity for long-range environmental transport. epa.gov Modeling efforts rely on key physicochemical parameters to predict how PFNA will behave in the environment. These models, often multimedia in nature, simulate the movement and accumulation of the substance in different environmental media.

The transport of PFNA occurs through several key pathways. Due to its appreciable water solubility and low to moderate vapor pressure, it is readily transported in aquatic systems. wikipedia.orgmdpi.com Oceanic currents are a significant vehicle for the long-distance travel of PFNA. epa.gov Additionally, while PFNA itself has a low tendency to volatilize, atmospheric transport is a crucial pathway, largely driven by the transport of volatile precursor compounds that can degrade to form PFNA in the atmosphere. epa.gov Atmospheric deposition, through both wet (rain and snow) and dry processes, then delivers PFNA to terrestrial and aquatic ecosystems. mst.dk

In terrestrial environments, the fate of PFNA is largely governed by its interaction with soil particles. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter in modeling this interaction. While PFNA is mobile in many soil types, its tendency to sorb to organic matter can influence its leaching potential into groundwater. nih.govitrcweb.org Longer-chain perfluoroalkyl substances like PFNA generally show a greater likelihood of partitioning to sediment compared to their shorter-chain counterparts. itrcweb.org

Research Findings on Environmental Transport and Distribution

Detailed research has provided valuable data on the physicochemical properties of PFNA, which are essential inputs for environmental fate and transport models. These properties influence how the substance is partitioned and transported throughout the environment.

Physicochemical Properties of Perfluorononanoic Acid (PFNA)

The following table summarizes key physicochemical properties of PFNA gathered from various scientific sources. These values are fundamental for modeling its environmental behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₉HF₁₇O₂ | nih.gov |

| Molecular Weight | 464.08 g/mol | nih.gov |

| Water Solubility | 9.5 g/L | wikipedia.org |

| Vapor Pressure | 0.083 mmHg (at 25 °C) | nih.govturi.org |

| pKa | ~0 | wikipedia.org |

| Log Kow (Octanol-Water Partition Coefficient) | 5.6 - 5.92 | nih.govnc.gov |

| Log Koc (Organic Carbon-Water Partition Coefficient) | 2.39 - 5.08 (log L/kg) | nih.govnc.gov |

| Henry's Law Constant | Data for PFNA is limited; generally low for PFCAs | researchgate.net |

Note: The values presented are a synthesis of reported experimental and estimated data and may vary between sources.

Environmental Partitioning and Mobility of Perfluorononanoic Acid (PFNA)

The partitioning behavior of PFNA between different environmental compartments is a direct consequence of its physicochemical properties. The following table outlines its general distribution tendencies based on available research.

| Environmental Compartment | Partitioning and Mobility Characteristics | Research Insights |

| Atmosphere | Low volatility of the ionic form limits direct atmospheric transport. Transport primarily occurs via precursor compounds and subsequent atmospheric deposition. | Precursor compounds like fluorotelomer alcohols can undergo long-range atmospheric transport and degrade to PFNA. mst.dk |

| Water | High water solubility and low pKa mean it exists predominantly in its anionic form in most surface waters, leading to high mobility in aquatic systems. | Detected in surface water, groundwater, and oceans globally, indicating significant aqueous transport. Oceanic currents are a major pathway for long-range distribution. epa.govmdpi.com |

| Soil | Moderate sorption to organic carbon. Mobility is dependent on soil type and organic matter content. Generally considered mobile in soil. | The Koc value suggests potential for both leaching into groundwater and retention in soils with high organic content. nih.govitrcweb.org |

| Sediment | Tends to partition to sediments, particularly in comparison to shorter-chain PFAS. This can act as a long-term sink and a potential source of future contamination. | Longer-chain PFCAs like PFNA are more likely to be found in sediments than their shorter-chain counterparts. itrcweb.org |

Advanced Analytical Methodologies for Perfluorononanoic Anhydride and Its Transformation Products

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of perfluorononanoic anhydride (B1165640), enabling its separation from complex sample matrices and potential interferences. chromatographyonline.com The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful separation technique, but its application to polar and non-volatile compounds like perfluorinated carboxylic acids—the hydrolysis product of perfluorononanoic anhydride—is limited. nih.gov Direct analysis is generally not feasible due to the low volatility of these compounds. nih.gov Therefore, a crucial derivatization step is required to convert the polar carboxyl group into a less polar, more volatile ester or anilide, making it amenable to GC analysis. nih.govresearchgate.net This process lowers the boiling point and improves the thermal stability of the analyte. nih.gov

Common derivatization agents include various alcohols (to form esters) or anilines (to form anilides). nih.gov For instance, a method for determining perfluorocarboxylic acids (PFCAs) involved derivatization to their 2,4-difluoroanilides. researchgate.net Once derivatized, the compounds can be separated on a GC column, often a non-polar or mid-polar capillary column, such as one with a 5% diphenyl and 95% dimethyl polysiloxane phase. Detection is typically performed using mass spectrometry (GC-MS), often with an electron capture negative ionization (ECNI) source, which provides high sensitivity for electronegative compounds like PFAS. mdpi.com

Table 1: Example GC Parameters for Analysis of Derivatized Perfluorinated Acids This table is illustrative of typical methods for related perfluorinated compounds, as specific data for this compound is limited.

| Parameter | Condition | Reference |

| Derivatization Agent | 2,4-difluoroaniline (B146603) with N,N′-dicyclohexylcarbodiimide (DCC) | nih.gov |

| Column Type | DB-5MS (5% diphenyl, 95% dimethyl polysiloxane) | chromforum.org |

| Inlet Temperature | 250-280°C | nih.gov |

| Oven Program | Temperature gradient (e.g., 60°C hold, ramp to 280°C) | nih.gov |

| Detector | Mass Spectrometer (MS) or Micro-Electron Capture Detector (μECD) | nih.gov |

One of the key advantages of GC is its high chromatographic resolution, which can be beneficial for separating branched isomers from linear isomers, a task that can be challenging for other techniques. nih.gov

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used analytical method for the determination of ionic PFAS like PFNA. mdpi.comnih.gov Unlike GC, LC can directly analyze these compounds in their ionic form without the need for derivatization. nih.gov

Reverse-phase chromatography is the most common separation mode. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724). sielc.comdiva-portal.org To ensure the analytes are in their ionic form and to improve peak shape, the mobile phase is often buffered, for example, with ammonium (B1175870) formate. sielc.com Gradient elution, where the proportion of the organic solvent is increased during the run, is employed to efficiently separate a wide range of PFCAs, from short-chain to long-chain species. nih.gov

Table 2: Typical HPLC Parameters for Perfluorinated Carboxylic Acids This table represents common conditions for analyzing compounds like PFNA.

| Parameter | Condition | Reference |

| Column Type | Reverse-phase C18 or mixed-mode anion exchange | mdpi.comsielc.comnih.gov |

| Mobile Phase A | Water with buffer (e.g., Ammonium Formate) | sielc.com |

| Mobile Phase B | Acetonitrile or Methanol | sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | sielc.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | mdpi.comnih.gov |

The primary challenge in LC analysis of PFAS is the potential for background contamination from system components, as fluoropolymers are often used in HPLC and UPLC systems. researchgate.net This requires careful method development and the use of specialized equipment to minimize interference.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), also known as ultra-high-pressure liquid chromatography (UHPLC), operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This allows for the use of higher pressures, leading to significantly improved resolution, higher sensitivity, and faster analysis times compared to conventional HPLC. chromatographyonline.comnih.gov

For PFAS analysis, UPLC coupled with mass spectrometry provides a highly sensitive and high-resolution analytical approach. mdpi.com The enhanced separation efficiency is particularly valuable when analyzing complex environmental or biological samples containing numerous PFAS compounds and potential matrix interferences. nih.gov The fundamental aspects of the separation, such as the use of reverse-phase columns and gradient elution with methanol or acetonitrile, remain consistent with HPLC methods. usda.gov The primary advantage of UPLC is the ability to achieve better separation of structurally similar PFAS in a shorter timeframe. nih.gov

Mass Spectrometric Detection Approaches

Mass spectrometry is the detection method of choice for PFAS analysis due to its exceptional sensitivity and selectivity. It is almost always coupled with a chromatographic separation technique (LC or GC) to form a powerful analytical system. chromatographyonline.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Quantification

Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QqQ) instrument, is the gold standard for the quantification of PFAS, including PFNA. mdpi.comencyclopedia.pub In LC-MS/MS analysis, the analyte is typically ionized using a negative-ion electrospray ionization (ESI) source, which generates the deprotonated molecule [M-H]⁻. nih.gov

This precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (the collision cell), and the resulting product ions are detected in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific. For PFNA ([C₈F₁₇COOH]), the deprotonated molecule [C₈F₁₇COO]⁻ has a mass-to-charge ratio (m/z) of 463. The most common fragmentation pathway involves the loss of carbon dioxide (CO₂), resulting in a major product ion at m/z 419. researchgate.net Monitoring this specific transition (463 → 419) provides excellent selectivity and allows for accurate quantification even at very low concentrations (ng/L or pg/g levels). diva-portal.orgnih.gov

Table 3: Example MS/MS Transitions for Selected Perfluorinated Carboxylic Acids

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Reference |

| Perfluorooctanoic Acid (PFOA) | 413 | 369 | nih.gov |

| Perfluorononanoic Acid (PFNA) | 463 | 419 | researchgate.net |

| Perfluorodecanoic Acid (PFDA) | 513 | 469 | researchgate.net |

The high sensitivity of LC-MS/MS makes it the preferred method for regulatory monitoring and trace analysis in various matrices, including water, soil, and biological tissues. mdpi.comencyclopedia.pub

High-Resolution Mass Spectrometry (HRMS) for Identification

High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with mass errors below 5 ppm). chromatographyonline.com This capability is invaluable for the identification of unknown compounds and the confirmation of targeted analytes in complex samples. spectroscopyonline.com

While MS/MS is superior for targeted quantification, HRMS excels at non-targeted screening and the identification of transformation products. nih.govresearchgate.net For this compound, hydrolysis would yield PFNA. However, other environmental or biological transformations could lead to a variety of related products. HRMS can determine the elemental composition of an unknown analyte from its accurate mass, providing crucial information for structural elucidation. nih.gov For example, HRMS can differentiate a target PFAS compound from a co-eluting matrix interference that has the same nominal mass but a slightly different exact mass, thereby reducing the risk of false positives. chromatographyonline.com When combined with fragmentation data (MS/MS), HRMS is a powerful tool for identifying novel PFAS and their degradation products in the environment. nih.govmdpi.com

Ionization Techniques (e.g., Electron Impact (EI), Chemical Ionization (CI), Electrospray Ionization (ESI))

The choice of ionization technique is critical for the sensitive and selective mass spectrometric analysis of perfluorononanoic acid (PFNA). The most suitable method depends on the sample state (gas or liquid phase) and the preceding chromatographic separation technique.

Electrospray Ionization (ESI): ESI is the most widely accepted and standard ionization technique for the analysis of PFNA and other per- and polyfluoroalkyl substances (PFAS), particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz It is typically operated in negative ion mode (ESI-), as PFCAs readily deprotonate to form stable [M-H]⁻ anions. lcms.cz This method is highly sensitive, allowing for detection at parts-per-trillion (ppt) levels, which is crucial for environmental monitoring. youtube.com

Chemical Ionization (CI): This is a softer ionization technique than Electron Impact, resulting in less fragmentation and a clearer molecular ion signal. Negative Chemical Ionization (NCI) is particularly effective for compounds with electronegative atoms, like the fluorine in PFNA, offering high selectivity and sensitivity. researchgate.net NCI is often paired with Gas Chromatography (GC) for the analysis of derivatized, volatile PFAS. researchgate.net A more recent development, iodide-adduct chemical ionization mass spectrometry (I-HR-ToF-CIMS), has been established for the real-time, quantitative analysis of gas-phase PFAS with very low detection limits. nih.gov

Electron Impact (EI): EI is a high-energy ionization technique typically used with GC-MS. Due to the low volatility of PFNA, EI is not suitable for its direct analysis. Instead, it is used to analyze more volatile derivatives of PFNA, such as its isobutyl esters. researchgate.net The high energy of EI causes extensive fragmentation, creating a characteristic mass spectrum that can be used for structural confirmation. researchgate.net

A novel alternative, UniSpray Ionization (USI) , has been shown to provide enhanced ionization for most PFAS compared to traditional ESI, resulting in increased signal response and peak areas, which allows for more robust quantification at low concentrations. lcms.czyoutube.com

| Ionization Technique | Acronym | Common Paired Chromatography | Primary Use for PFNA Analysis |

| Electrospray Ionization | ESI | LC-MS/MS | Standard technique for direct analysis of PFNA in liquid samples. lcms.cz |

| Chemical Ionization | CI | GC-MS, LC-MS | Analysis of derivatized PFNA (GC) or direct analysis with specialized interfaces (LC). researchgate.net |

| Electron Impact | EI | GC-MS | Analysis of volatile PFNA derivatives. researchgate.net |

| UniSpray Ionization | USI | LC-MS/MS | Alternative to ESI for enhanced sensitivity. lcms.cz |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is essential to isolate and concentrate PFNA from complex matrices such as water, soil, sediment, and biological tissues, thereby removing interferences and improving analytical sensitivity.

Solid-Phase Extraction (SPE)

Solid-phase extraction is the most common and widely used technique for the preparation of liquid samples, including drinking water, groundwater, and human serum. edpsciences.orgorganomation.com The process involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. organomation.com For PFNA and other PFCAs, weak anion exchange (WAX) cartridges are frequently employed. edpsciences.orgnih.gov The retained PFNA is then eluted with a small volume of solvent, effectively concentrating the analyte and cleaning up the sample prior to LC-MS/MS analysis. edpsciences.orgplytix.com Automated SPE systems have been developed to provide high-throughput analysis suitable for large-scale epidemiological studies. acs.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. organomation.com For PFNA, the sample's pH is often adjusted to below its pKa value to protonate the carboxylic acid, making it more soluble in the organic phase and enhancing the extraction efficiency. nih.gov LLE can be a cost-effective alternative to SPE, and novel approaches such as membrane-assisted LLE (perstraction) have been explored for PFOA removal from water. nih.govmdpi.com

Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE)

For solid and semi-solid matrices like soil, sediment, and tissues, more rigorous extraction techniques are required to overcome the strong interactions between PFNA and the sample matrix.

Accelerated Solvent Extraction (ASE): This technique, also known as pressurized liquid extraction (PLE), uses solvents at elevated temperatures and pressures. organomation.comnelac-institute.org These conditions increase analyte solubility and decrease solvent viscosity, allowing for more efficient and rapid extraction compared to traditional methods like sonication. nelac-institute.orgsepscience.comthermofisher.com ASE has been shown to be highly effective for a wide range of PFAS, including long-chain compounds, from soil. sepscience.comthermofisher.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the extraction solvent rapidly and efficiently, accelerating the release of analytes from the sample matrix. organomation.commilestonesrl.com This method significantly reduces extraction times and can be performed in a high-throughput format, processing many samples simultaneously in a closed-vessel system to minimize contamination. milestonesrl.comcem.comcem.com

| Extraction Protocol | Acronym | Typical Matrix | Principle of Operation |

| Solid-Phase Extraction | SPE | Liquid (Water, Serum) | Analyte is retained on a solid sorbent, then eluted. organomation.com |

| Liquid-Liquid Extraction | LLE | Liquid (Water) | Analyte partitions from the aqueous sample into an immiscible organic solvent. organomation.com |

| Accelerated Solvent Extraction | ASE | Solid (Soil, Sediment) | Uses elevated temperature and pressure to increase extraction efficiency. nelac-institute.org |

| Microwave-Assisted Extraction | MAE | Solid (Soil, Particulate Matter) | Uses microwave energy to rapidly heat the solvent and accelerate extraction. milestonesrl.comresearchgate.net |

Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity

While LC-MS/MS allows for the direct analysis of PFNA, analysis by gas chromatography (GC) requires a derivatization step. nih.gov This is because PFNA is a carboxylic acid, which is non-volatile and thermally unstable. Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, making it amenable to GC analysis. nih.govgoldschmidt.info

Common derivatization strategies for PFNA and other PFCAs include:

Esterification: This involves converting the carboxylic acid into an ester. Reagents used for this purpose include alcohols (e.g., methanol, isopropanol) under acid catalysis, diazomethane, or alkyl chloroformates (e.g., isobutyl chloroformate). researchgate.netnih.govresearchgate.net

Amidation: The carboxyl group can be converted to an amide using reagents like 2,4-difluoroaniline (DFA). tntech.edu

Silylation: This method involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of trimethylchlorosilane (TMCS), to form a silyl (B83357) ester. goldschmidt.info

These techniques not only enable GC-based separation but can also enhance detection sensitivity and selectivity. goldschmidt.info

Suspect Screening and Non-Targeted Analytical Workflows

Given that thousands of different PFAS may exist in the environment, analytical methods that only look for a small, predefined list of compounds (targeted analysis) are insufficient for a comprehensive characterization of contamination. amazonaws.com Suspect screening and non-targeted analysis (NTA) are powerful workflows designed to identify PFAS that are not included in routine targeted methods. researchgate.net

These approaches typically rely on high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, coupled with liquid chromatography. nih.gov

Suspect Screening Analysis (SSA): In SSA, the instrument data is searched against a predefined list of suspected compounds of interest. Identification is based on matching the accurate mass of the molecular ion and, when possible, its retention time and fragmentation pattern to the information in the database. amazonaws.com

Non-Targeted Analysis (NTA): NTA is a more comprehensive approach that aims to identify all detectable chemical features in a sample without prior knowledge. amazonaws.com For PFAS, this involves using specialized data-mining tools to search for characteristic signals, such as negative mass defects (due to the mass of fluorine) and common fragment ions or neutral losses (e.g., loss of CO2 for PFCAs). youtube.com

These advanced workflows have been successfully used to identify dozens of PFAS classes in complex samples like aqueous film-forming foams (AFFF) and impacted water, providing a more complete picture of contamination. researchgate.netnih.gov Such methods would be instrumental in the tentative identification of this compound or its immediate transformation products in environmental samples.

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformational Analysis of Perfluorononanoic Anhydride (B1165640)

The molecular structure of perfluorononanoic anhydride, [(C₈F₁₇CO)₂O], is characterized by two perfluorononyl chains linked to a central anhydride functional group. The presence of the highly electronegative fluorine atoms significantly influences the molecule's geometry and electronic properties.

Computational modeling, such as Density Functional Theory (DFT) and ab initio methods, is essential for exploring the conformational landscape of this complex molecule. researchgate.net Similar to other perfluorinated carboxylic acids and their derivatives, this compound is expected to exhibit multiple stable conformers due to the rotational flexibility around the C-C bonds of the perfluoroalkyl chains and the C-O bonds of the anhydride group. researchgate.netmdpi.com

Table 1: Predicted Conformational Data for a Perfluorinated Anhydride Linkage (Note: This table is illustrative, based on general principles of computational chemistry, as specific data for this compound is not publicly available. Values are hypothetical.)

| Computational Method | Basis Set | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| DFT (B3LYP) | 6-311+G(d,p) | 95° | 0.0 (Global Minimum) |

| DFT (B3LYP) | 6-311+G(d,p) | 180° | +2.5 |

| MP2 | cc-pVTZ | 92° | 0.0 (Global Minimum) |

| MP2 | cc-pVTZ | 175° | +2.8 |

Quantum Chemical Calculations of Reaction Mechanisms and Kinetics

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms and kinetics of this compound. wavefun.com These methods can map out potential energy surfaces for reactions, identify transition states, and calculate activation energies, providing a detailed understanding of reactivity. akj.az

Anhydrides are highly reactive towards nucleophiles, and their reactions generally proceed via a nucleophilic acyl substitution mechanism. libretexts.org Key reactions include:

Hydrolysis: Reaction with water to form two equivalents of perfluorononanoic acid.

Alcoholysis: Reaction with an alcohol to produce an ester and one equivalent of perfluorononanoic acid.

Aminolysis: Reaction with an amine to yield an amide and a perfluorononanoate salt. libretexts.orglibretexts.org

Quantum chemical studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs), including perfluorononanoic acid, have shown that degradation can proceed through the elimination of HF to form unstable α-lactone intermediates. nih.gov These intermediates then decompose to perfluoroacyl fluorides and carbon monoxide. nih.gov While the anhydride is already a derivative, these calculations highlight the inherent reactivity of the perfluorinated acyl group.

Kinetic studies using computational methods can predict reaction rate constants. For instance, calculations on the atmospheric reactions of perfluoroaldehydes with radicals show that the rate constants can be influenced by the length of the perfluoroalkyl chain. copernicus.org A similar dependency would be expected for reactions of this compound, where the long C₈F₁₇ chain could sterically hinder the approach of nucleophiles to the electrophilic carbonyl carbons.

Table 2: Calculated Activation Energies for Nucleophilic Attack on a Model Fluorinated Anhydride (Note: This table is illustrative and provides hypothetical data for demonstrating the application of quantum calculations.)

| Nucleophile | Solvent Model | Computational Method | Calculated Activation Energy (kcal/mol) |

| H₂O | PCM (Water) | DFT/B3LYP | 15.2 |

| CH₃OH | PCM (Methanol) | DFT/B3LYP | 14.5 |

| NH₃ | PCM (Water) | DFT/B3LYP | 11.8 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and intermolecular interactions of this compound molecules in various environments. columbia.edu These simulations model the movement of atoms and molecules over time, providing insights into bulk properties, self-assembly, and interactions at interfaces. nih.gov

For this compound, MD simulations can be used to investigate:

Self-Assembly and Aggregation: The strong hydrophobic and lipophobic nature of the perfluoroalkyl chains would likely drive the molecules to aggregate in aqueous or organic media to minimize unfavorable interactions.

Interfacial Behavior: At an air-water interface, these molecules are expected to form organized structures, such as monolayers, with the polar anhydride group oriented towards the water phase and the perfluorinated tails directed away from it. Studies on perfluorooctanoic acid (PFOA) have shown it can form monolayers at the air-water interface, which influences properties like ice nucleation. acs.org

Solvation: MD simulations can model the solvation shell around the anhydride in different solvents, helping to explain its solubility and reactivity in various media. The interactions between the anhydride and solvent molecules dictate the energy required for dissolution and the accessibility of the reactive sites to other reagents. dovepress.com

These simulations rely on force fields that describe the potential energy of the system as a function of atomic positions. Developing accurate force fields for highly fluorinated compounds is a key challenge in obtaining reliable simulation results.

Development of Structure-Activity Relationship (SAR) Models for Reactivity and Environmental Fate

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its activity or properties, such as reactivity, toxicity, or environmental fate. researchgate.netfood.gov.uk These models are built by analyzing data from a series of related compounds and can be used to predict the properties of new or untested chemicals. researchgate.net

For this compound, SAR models can be developed to predict:

Reactivity: By correlating structural descriptors (e.g., electronic properties of the carbonyl carbon, steric parameters) with experimentally determined or calculated reaction rates (e.g., hydrolysis half-life) for a series of perfluoroalkyl anhydrides, a model could predict the reactivity of this compound.

Environmental Fate: The environmental behavior of per- and polyfluoroalkyl substances (PFAS) is strongly linked to their structure. SAR studies on PFCs have shown that properties like bioaccumulation and toxicity often increase with the length of the perfluoroalkyl chain. nih.gov Conversely, water solubility tends to decrease with increasing chain length, which affects environmental transport. mst.dk A SAR model for this compound would likely predict high persistence, significant bioaccumulation potential, and low mobility in water due to its long C₈F₁₇ chain.

The development of robust SAR models requires a defined endpoint, an unambiguous algorithm, and a well-defined applicability domain to ensure the predictions are reliable. food.gov.uk

Emerging Research Directions and Knowledge Gaps

Challenges in the Comprehensive Characterization and Quantification of Perfluorononanoic Anhydride (B1165640)

The accurate detection and measurement of perfluorononanoic anhydride in various matrices are fraught with analytical challenges, primarily stemming from its high reactivity.

A significant hurdle is the compound's susceptibility to hydrolysis. In the presence of moisture, which is ubiquitous in environmental and biological samples, this compound readily reacts to form two equivalents of perfluorononanoic acid (PFNA). This transformation makes direct measurement of the original anhydride exceedingly difficult. Standard analytical methods developed for stable terminal PFAS, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would likely measure the hydrolysis product (PFNA) rather than the anhydride itself, leading to a critical knowledge gap about the presence and concentration of the precursor. chromatographyonline.comfederalregister.gov

Another challenge lies in preventing the transformation of the anhydride during sample collection, storage, and preparation. The integrity of the sample can be compromised without strict anhydrous conditions, which are often impractical for routine environmental monitoring. Furthermore, the lack of commercially available certified reference standards for this compound hinders method development, validation, and quality control, making it difficult for laboratories to achieve accurate and reproducible quantification. archives.govresearchgate.net

To circumvent these issues, researchers are exploring indirect methods. The Total Oxidizable Precursor (TOP) assay, for instance, can provide an estimate of the presence of precursors by oxidizing them to their corresponding perfluoroalkyl carboxylic acids (PFCAs) and measuring the increase in PFCA concentration. norden.orgresearchgate.netitrcweb.org However, this method does not specifically identify or quantify the individual precursors like this compound. Therefore, a major knowledge gap remains in the development of specific analytical techniques capable of directly characterizing and quantifying reactive PFAS precursors in complex matrices. nih.gov

Table 1: Key Analytical Challenges for this compound

| Challenge | Description | Implication for Research |

|---|---|---|

| High Reactivity | Susceptible to rapid hydrolysis to form PFNA, especially in aqueous environments. federalregister.gov | Direct detection is difficult; measured PFNA may originate from the anhydride. |

| Sample Integrity | Difficulty in maintaining anhydrous conditions during sampling and analysis can lead to analyte loss. | Development of specialized, non-aqueous sampling and extraction protocols is needed. |

| Lack of Standards | No certified reference materials are commercially available for this compound. | Hinders method validation, inter-laboratory studies, and accurate quantification. archives.gov |

| Non-Specific Methods | Techniques like the TOP assay can indicate the presence of precursors but cannot identify them individually. researchgate.net | Need for development of specific derivatization or advanced mass spectrometry techniques for direct analysis. |

Development of Novel and Sustainable Synthetic Strategies

The synthesis of this compound is not widely documented in publicly available literature, but strategies can be inferred from the synthesis of other fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA). wikipedia.org

Traditional methods for synthesizing acid anhydrides often involve the dehydration of the corresponding carboxylic acid. For this compound, this would involve the dehydration of perfluorononanoic acid, potentially using a strong dehydrating agent like phosphorus pentoxide. wikipedia.org Another classical approach is the reaction of a perfluorononanoyl halide (e.g., perfluorononanoyl chloride) with a salt of perfluorononanoic acid. umich.edu However, these methods often require harsh reagents and conditions, which are not aligned with the principles of green chemistry.

Emerging research focuses on more sustainable synthetic routes. Electrochemical fluorination (ECF) is a foundational technique for producing perfluorinated compounds, and it has been noted to form fluoroanhydrides from certain starting materials. fluorine1.ru Further innovation in this area could lead to more direct and efficient ECF-based syntheses.

A promising area of modern organic synthesis is the use of photoredox catalysis. Recent studies have demonstrated that readily available and inexpensive fluorinated anhydrides can be activated by visible light to generate fluorinated radicals for use in various chemical transformations. acs.orgnih.govresearchgate.net This approach not only represents a sustainable activation method but also opens up new synthetic applications for these compounds. Developing a photoredox-based or other catalytic dehydration of PFNA would be a significant step towards a more sustainable synthesis of its anhydride. Additionally, exploring hydrothermal processes, which use high-temperature water as a solvent, could offer a "green" alternative to conventional methods that rely on toxic organic solvents. nih.gov

Understanding Complex Environmental Transformation Pathways and Product Formation

Given its chemical nature, the primary environmental transformation pathway for this compound is expected to be its reaction with water. chemicalbook.comnih.gov Upon release into the environment, it would rapidly hydrolyze to form perfluorononanoic acid (PFNA). federalregister.govmiljodirektoratet.no This reaction is generally fast for acid anhydrides and is driven by the ubiquity of water in aquatic systems, soils, and the atmosphere.

Therefore, this compound itself is not expected to be a persistent environmental contaminant. Instead, it acts as a direct precursor, or source, of PFNA. mst.dk PFNA is a well-documented, highly persistent, and bioaccumulative terminal PFAS compound. wikipedia.org The ultimate environmental fate and impact of the anhydride are therefore intrinsically linked to the fate and impact of PFNA.

While hydrolysis is the dominant pathway, other environmental transformations, although less likely, cannot be entirely ruled out without specific investigation. For example, atmospheric reactions with hydroxyl radicals could occur, but hydrolysis is expected to be much faster. The critical knowledge gap is not whether the transformation occurs, but the rate (kinetics) of hydrolysis under various environmental conditions (e.g., different pH, temperature, and matrices), which would determine its environmental half-life and the rate of PFNA formation.

Exploration of Undiscovered Chemical Reactivities and Applications

The reactivity of this compound is dictated by two key features: the electrophilic anhydride group and the highly fluorinated alkyl chains. While specific applications for this compound are not established, its potential can be extrapolated from chemically similar reagents like trifluoroacetic anhydride (TFAA) and other perfluorinated anhydrides. wikipedia.orgchemicalbook.com

This compound is a potent acylating agent. It can be used to introduce the perfluorononanoyl group, C₈F₁₇CO-, into a wide range of molecules containing active hydrogen atoms, such as alcohols, phenols, and amines. This reactivity could be harnessed in several areas:

Polymer Science: It could be used as a monomer or cross-linking agent to synthesize novel fluorinated polymers, such as polyimides or polyesters, with enhanced thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity and oleophobicity). nih.govd-nb.info

Pharmaceutical and Agrochemical Synthesis: The incorporation of perfluoroalkyl chains can significantly alter the biological properties of a molecule, such as its metabolic stability and lipophilicity. researchgate.net this compound could serve as a building block for creating complex, highly fluorinated molecules for evaluation as potential new drugs or pesticides. acs.org

Materials Science: As a surface modification agent, it could be used to create water- and oil-repellent coatings on various substrates. d-nb.info

A significant area for exploration is its use as a precursor to perfluoroalkyl radicals. Research has shown that fluorinated anhydrides can be activated to generate these radicals, which are valuable intermediates in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The development of new catalytic methods to harness the reactivity of this compound remains a key research direction. researchgate.netresearchgate.net

Interdisciplinary Research Needs in Addressing this compound in a Broader Chemical Context

Addressing the challenges posed by this compound and other PFAS precursors requires a concerted, interdisciplinary research effort. The lifecycle of these compounds, from synthesis and use to environmental fate and detection, cuts across multiple scientific domains. usgs.gov

Table 2: Interdisciplinary Research Needs

| Research Area | Contributing Disciplines | Key Research Questions |

|---|---|---|

| Analytical Method Development | Analytical Chemistry, Environmental Science, Metrology | How can we directly detect and quantify reactive precursors like anhydrides in environmental and industrial samples? chromatographyonline.comepa.gov |

| Sustainable Synthesis | Organic Chemistry, Chemical Engineering, Green Chemistry | What are the most efficient and environmentally benign methods to synthesize and use perfluorinated anhydrides? acs.orgnih.govresearchgate.net |

| Environmental Fate Modeling | Environmental Chemistry, Hydrology, Atmospheric Science | What are the hydrolysis kinetics of this compound under different environmental conditions? How does this impact PFNA loading in various compartments? researchgate.netacs.org |

| Novel Applications & Safer Alternatives | Materials Science, Medicinal Chemistry, Polymer Chemistry | Can the unique reactivity of this compound be harnessed for advanced materials or pharmaceuticals? What are viable, less persistent alternatives? d-nb.infoacs.orgresearchgate.net |